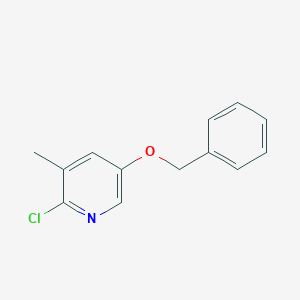

5-(Benzyloxy)-2-chloro-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methyl-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-10-7-12(8-15-13(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCSDUWQGWXVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxy 2 Chloro 3 Methylpyridine and Its Precursors

Established Routes to 2-Chloro-3-methylpyridine (B94477)

The synthesis of the 2-chloro-3-methylpyridine scaffold is a critical first phase. Various methods have been developed, primarily involving the functionalization of existing pyridine (B92270) rings or the conversion of readily available methylpyridine isomers.

Functionalization of Pyridine Ring Systems

Direct functionalization of the pyridine ring offers a common entry point to 2-chloro-3-methylpyridine. One of the most prevalent industrial methods involves the N-oxidation of 3-methylpyridine (B133936) (also known as β-picoline), followed by chlorination. The initial oxidation step forms 3-methylpyridine N-oxide, which then undergoes regioselective chlorination. google.comarkat-usa.orgacs.org

The reaction of 3-methylpyridine N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), typically yields a mixture of isomeric products, primarily 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine (B98176). google.comacs.org The regioselectivity of this reaction can be influenced by the choice of chlorinating agent and reaction conditions. For instance, using POCl₃ often results in a mixture where the desired 2-chloro-3-methylpyridine is a significant component. google.com

| Starting Material | Reagents | Product(s) | Notes |

| 3-Methylpyridine | 1. Oxidizing Agent (e.g., H₂O₂) 2. POCl₃ | 2-Chloro-3-methylpyridine and 2-Chloro-5-methylpyridine | A common industrial method, though separation of isomers is required. google.com |

Separation of the resulting isomers is a crucial subsequent step. A patented method describes the use of palladium on carbon (Pd/C) as a catalyst for a hydrogenation and dechloridation reaction. This process selectively converts the 2-chloro-5-methylpyridine isomer into 3-picoline, allowing for the isolation of the desired 2-chloro-3-methylpyridine through conventional distillation. google.com

Conversion from Related Methylpyridines

Alternative strategies for obtaining 2-chloro-3-methylpyridine involve starting from other substituted pyridines. While less direct, these methods can be advantageous depending on the availability of starting materials. For example, multi-step syntheses starting from readily available precursors like 2-cyanoacetamide (B1669375) have been reported for analogous compounds such as 2-chloro-3-amino-4-methylpyridine, highlighting the versatility of building the pyridine ring from acyclic precursors. researchgate.net

Approaches for Installing the Benzyloxy Moiety

With the 2-chloro-3-methylpyridine core in hand, the next critical transformation is the introduction of the benzyloxy group at the 5-position. This is typically achieved through the etherification of a 5-hydroxypyridine precursor.

Etherification of Pyridinols

The Williamson ether synthesis is a classic and widely employed method for forming the ether linkage. masterorganicchemistry.comyoutube.comlibretexts.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing 5-(benzyloxy)-2-chloro-3-methylpyridine, the key precursor is 2-chloro-5-hydroxy-3-methylpyridine.

The synthesis of this hydroxypyridine intermediate is a crucial prerequisite. While direct synthesis can be challenging, routes involving the construction of the substituted pyridine ring with the hydroxyl group or a precursor already in place are often employed.

Once 2-chloro-5-hydroxy-3-methylpyridine is obtained, it can be treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding pyridinolate anion. This anion then undergoes a nucleophilic substitution reaction with benzyl (B1604629) bromide or benzyl chloride to furnish the desired this compound. masterorganicchemistry.comorganic-chemistry.org

| Pyridinol Precursor | Base | Benzylating Agent | Product | Reaction Type |

| 2-Chloro-5-hydroxy-3-methylpyridine | NaH, K₂CO₃, or other suitable base | Benzyl bromide or Benzyl chloride | This compound | Williamson Ether Synthesis masterorganicchemistry.com |

The efficiency of the Williamson ether synthesis is dependent on factors such as the choice of base, solvent, and reaction temperature. The use of a primary benzyl halide is ideal for this Sₙ2 reaction to minimize potential side reactions. libretexts.org

Palladium-Catalyzed Benzyloxylation Techniques

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods can provide milder and more versatile alternatives to traditional etherification techniques. While specific applications to the this compound scaffold are not extensively documented, the general principles of Buchwald-Hartwig and related C-O coupling reactions are applicable. organic-chemistry.orgscilit.comnih.govacs.org

In a potential palladium-catalyzed approach, 2-chloro-5-hydroxy-3-methylpyridine could be coupled with a benzyl halide or a related benzylating agent in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of these reactions, with various biaryl phosphine ligands being developed to facilitate the coupling of a wide range of substrates.

Advanced Synthetic Strategies for the this compound Scaffold

Advanced synthetic strategies for complex molecules often focus on convergent syntheses and late-stage functionalization. For the this compound scaffold, this could involve the development of novel methods for constructing the substituted pyridine ring with the desired functionalities pre-installed.

For instance, multi-component reactions that bring together simpler starting materials to rapidly assemble the core structure represent an area of ongoing research in pyridine synthesis. mdpi.com Furthermore, late-stage C-H functionalization techniques, potentially catalyzed by transition metals, could offer new ways to introduce the chloro or methyl groups onto a pre-formed 5-benzyloxypyridine ring, although regioselectivity would be a significant challenge to overcome. acs.org

Synthetic Routes to this compound: A Focus on Modern Methodologies

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry, owing to the prevalence of the pyridine scaffold in a vast array of biologically active compounds and functional materials. The compound this compound represents a valuable intermediate, combining several key structural features. This article explores the synthetic methodologies for this target molecule and its precursors, with a specific emphasis on the application of multi-component reactions and the principles of green chemistry.

1 Multi-Component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov While a direct multi-component synthesis of this compound is not prominently reported, a plausible and efficient strategy involves the multi-component assembly of a key precursor, 2-hydroxy-3-methyl-5-substituted-pyridine, followed by functional group manipulations.

A viable MCR approach to a suitable pyridone precursor could be envisioned as a variation of established pyridine syntheses, such as the Hantzsch synthesis or related condensation reactions. acsgcipr.org For instance, a one-pot reaction involving a β-ketoester, an enamine, and a source of ammonia (B1221849) could be adapted to form the core pyridine ring with the desired substitution pattern.

Table 1: Potential Components for a Multi-Component Synthesis of a Pyridone Precursor

| Component | Role in Pyridine Ring Formation | Example |

| β-Ketoester | Provides C4, C5, and the C5-substituent | Ethyl 2-methylacetoacetate |

| Enamine/Enone | Provides C2, C3, and the C3-substituent | 3-Amino-but-2-enoate |

| Ammonia Source | Provides the nitrogen atom (N1) | Ammonium acetate |

The initial product of such a reaction would be a dihydropyridine, which would then require oxidation to the aromatic pyridine ring. Subsequent chlorination of the resulting 2-pyridone at the 2-position, a common transformation for this class of heterocycles, would yield the 2-chloro-5-hydroxy-3-methylpyridine intermediate. chempanda.com The final step, the introduction of the benzyl group, is typically achieved through a Williamson ether synthesis.

2 Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and its precursors can be significantly improved by incorporating these principles.

In the context of the multi-component synthesis of the pyridine core, green approaches include the use of environmentally benign solvents, such as water or ethanol, and the utilization of catalysts that can be easily recovered and reused. acs.org Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. nih.govacs.org One-pot procedures, which are inherent to multi-component reactions, further contribute to the greenness of a synthesis by minimizing the number of work-up and purification steps, thereby reducing solvent usage and waste generation. acs.org

For the final benzylation step, which is a Williamson ether synthesis, several green modifications have been developed. Traditional Williamson ether synthesis often requires harsh bases and polar aprotic solvents. ijarsct.co.in Greener alternatives include the use of phase-transfer catalysts, which can facilitate the reaction in more environmentally friendly solvent systems, or even in aqueous media. ijarsct.co.in The use of solid-supported bases can also simplify product purification and minimize waste.

Table 2: Comparison of Traditional vs. Green Approaches in the Synthesis of this compound

| Synthetic Step | Traditional Approach | Green Chemistry Approach |

| Pyridine Ring Formation | Multi-step synthesis, use of hazardous reagents and solvents. | One-pot multi-component reaction, use of greener solvents (e.g., ethanol, water), microwave-assisted synthesis. |

| Chlorination | Use of harsh chlorinating agents like phosphorus oxychloride. | Milder chlorinating agents, catalytic methods. |

| Benzylation (Williamson Ether Synthesis) | Strong bases (e.g., sodium hydride) in anhydrous polar aprotic solvents (e.g., DMF). | Phase-transfer catalysis, use of solid-supported bases, aqueous reaction media. |

By strategically combining multi-component reaction design with green chemistry principles, the synthesis of this compound can be achieved in a more efficient, economical, and environmentally responsible manner.

Chemical Reactivity and Transformation Studies of 5 Benzyloxy 2 Chloro 3 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 position towards attack by nucleophiles. This reactivity is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups.

Amination Reactions

The displacement of the C-2 chloro group by various amine nucleophiles provides a direct route to 2-aminopyridine (B139424) derivatives. While specific studies on the amination of 5-(benzyloxy)-2-chloro-3-methylpyridine are not extensively documented, the reactivity of analogous 2-chloropyridines suggests that this transformation is readily achievable. Both classical SNAr conditions and metal-catalyzed cross-coupling reactions are viable methods for this purpose.

For instance, the reaction of 2-chloropyridines with primary and secondary amines can be carried out in the presence of a base, often at elevated temperatures. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Ammonia (B1221849) | NaNH2, liq. NH3 | 2-Amino-5-(benzyloxy)-3-methylpyridine | Not reported | Analogous Reaction |

| Piperidine | K2CO3, DMF, 100 °C | 5-(Benzyloxy)-3-methyl-2-(piperidin-1-yl)pyridine | Not reported | Analogous Reaction |

| Aniline | Pd(OAc)2, BINAP, NaOtBu, Toluene, 100 °C | N-Phenyl-5-(benzyloxy)-3-methylpyridin-2-amine | Not reported | Analogous Reaction |

| This table presents hypothetical data based on analogous reactions of other 2-chloropyridines. |

Alkoxylation and Thiolation Reactions

Similar to amination, the C-2 chloro substituent can be displaced by alkoxide and thiolate nucleophiles to furnish the corresponding 2-alkoxy and 2-thiopyridine derivatives. These reactions typically proceed under basic conditions, where the nucleophilicity of the oxygen or sulfur species is enhanced.

Thiolation reactions, in particular, have been reported for structurally related 2-chloro-3-nitropyridines, where the nitro group is displaced by sulfur nucleophiles. nih.gov This suggests that the chloro group in this compound would be similarly reactive towards thiols.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Methoxide | CH3ONa, CH3OH, reflux | 2-Methoxy-5-(benzyloxy)-3-methylpyridine | Not reported | Analogous Reaction |

| Sodium Ethanethiolate | CH3CH2SNa, EtOH, reflux | 2-(Ethylthio)-5-(benzyloxy)-3-methylpyridine | Not reported | Analogous Reaction |

| Benzyl (B1604629) Mercaptan | K2CO3, DMF, 60 °C | 2-(Benzylthio)-5-(benzyloxy)-3-methylpyridine | Not reported | Analogous Reaction nih.gov |

| This table presents hypothetical data based on analogous reactions of other 2-chloropyridines and related compounds. |

Reactivity at the C-5 Benzyloxy Group

The benzyloxy group at the C-5 position offers another site for chemical modification, primarily through cleavage of the benzyl-oxygen bond or functionalization of the benzyl aromatic ring.

Selective Cleavage Methodologies

Catalytic hydrogenation is a mild and efficient method for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is generally clean and high-yielding.

| Reagent(s) | Conditions | Product | Reference |

| H2, Pd/C | CH3OH, room temperature | 2-Chloro-5-hydroxy-3-methylpyridine | General Method |

| BBr3 | CH2Cl2, -78 °C to room temperature | 2-Chloro-5-hydroxy-3-methylpyridine | General Method |

| Trifluoroacetic Acid | Anisole, room temperature | 2-Chloro-5-hydroxy-3-methylpyridine | General Method |

| This table presents common methods for benzyloxy group cleavage. |

Ortho-Functionalization of the Benzyloxy Aromatic Ring

The benzyloxy group can also serve as a directing group for the functionalization of its own aromatic ring. Through ortho-lithiation, followed by quenching with an electrophile, substituents can be introduced at the ortho position of the benzyl ring. This strategy allows for the synthesis of more complex structures. However, this reactivity has not been specifically reported for this compound.

Transformations Involving the C-3 Methyl Group

The methyl group at the C-3 position is generally less reactive than the other functional groups on the pyridine ring. However, under specific conditions, it can undergo transformations. For instance, deprotonation of the methyl group with a strong base, such as an organolithium reagent, would generate a nucleophilic species that could react with various electrophiles. Activation of the pyridine ring, for example, through the formation of a Lewis acid adduct, can facilitate the deprotonation of the C-3 methyl group. nih.gov

Furthermore, radical halogenation of the methyl group could provide a handle for further functionalization, although selectivity might be an issue given the presence of the benzylic protons on the C-5 substituent.

Oxidation and Halogenation of the Methyl Side Chain

The methyl group at the 3-position of this compound is a key site for functionalization through oxidation and halogenation reactions. These transformations provide access to a range of derivatives with altered electronic and steric properties.

While specific studies on the oxidation of this compound are not extensively documented, analogous transformations on related methylpyridines suggest that the methyl group can be oxidized to afford the corresponding alcohol, aldehyde, or carboxylic acid. The choice of oxidant and reaction conditions would be crucial in selectively achieving the desired oxidation state.

Halogenation of the methyl side chain, particularly chlorination, has been reported for structurally similar compounds. For instance, the synthesis of 2-chloro-5-chloromethylpyridine can be achieved by reacting 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent like a mixture of phosphorus(V) chloride and phosphoryl chloride. google.com This suggests that a similar approach could be employed for the selective chlorination of the methyl group in this compound, yielding 5-(benzyloxy)-2-chloro-3-(chloromethyl)pyridine. Such a transformation would introduce a reactive handle for subsequent nucleophilic substitution reactions.

A representative table of potential halogenation conditions based on analogous systems is provided below.

| Reagent | Solvent | Temperature (°C) | Product |

| N-Chlorosuccinimide (NCS) | CCl4 | 80 | 5-(Benzyloxy)-2-chloro-3-(chloromethyl)pyridine |

| SO2Cl2 | Benzene | 70-80 | 5-(Benzyloxy)-2-chloro-3-(chloromethyl)pyridine |

| PCl5/POCl3 | Neat | 120-150 | 5-(Benzyloxy)-2-chloro-3-(chloromethyl)pyridine |

C-H Activation and Functionalization

The direct activation and functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. In the context of this compound, C-H activation could potentially occur at the methyl group or at the pyridine ring itself.

Research on C-H activation of 2-methylpyridine (B31789) derivatives has shown that transition metal complexes can promote the activation of the C(sp³)–H bond of the methyl group. For example, an osmium(VI) complex has been shown to activate the N=C–H bond of 2-methylpyridine to form an η2(C,N)-pyridyl derivative. acs.org While this specific outcome might not be directly applicable, it highlights the potential for metal-mediated C-H activation at positions proximate to the nitrogen atom. Such approaches could pave the way for novel modifications of the 3-methyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 2-position of the pyridine ring renders this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The 2-chloro position of the pyridine ring is a suitable site for this reaction. Studies on the Suzuki-Miyaura coupling of various 2-chloropyridine (B119429) derivatives have demonstrated the feasibility of this transformation. For instance, 2-chloro-3-methylpyridine (B94477) has been successfully coupled with arylboronic acids using palladium catalysts. acs.org

The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The choice of these components can significantly influence the reaction efficiency and scope. A representative set of conditions for the Suzuki-Miyaura coupling of a generic 2-chloropyridine is presented in the table below.

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 (1) | XPhos (2) | Cs2CO3 | Dioxane | 110 | 80-90 |

| 3-Thienylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | DME/H2O | 90 | 75-85 |

Beyond the Suzuki-Miyaura coupling, the 2-chloro substituent of this compound can participate in other important carbon-carbon bond-forming reactions.

Sonogashira Coupling: This reaction enables the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.org The Sonogashira coupling of 2-chloropyridines has been well-established, providing a direct route to 2-alkynylpyridine derivatives. scirp.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. scirp.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be applied to 2-chloropyridines to introduce alkenyl substituents at the 2-position. wikipedia.org Palladium catalysts are commonly employed, often in the presence of a phosphine ligand and a base. organic-chemistry.org

Stille Coupling: The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides. organic-chemistry.orgnrochemistry.com 2-Chloropyridines are suitable substrates for this reaction, allowing for the introduction of a wide range of organic groups. yufengagro.com

Below is a table summarizing typical conditions for these cross-coupling reactions with 2-chloropyridine substrates.

| Reaction | Coupling Partner | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temperature (°C) |

| Sonogashira | Phenylacetylene | Pd(PPh3)4 (5) | CuI (5) | Et3N | DMF | 80-100 |

| Heck | Styrene | Pd(OAc)2 (2) | P(o-tol)3 (4) | K2CO3 | DMA | 120 |

| Stille | Tributyl(phenyl)stannane | Pd2(dba)3 (2) | AsPh3 (8) | - | Dioxane | 100 |

Direct C-H Functionalization of the Pyridine Nucleus

Direct C-H functionalization of the pyridine ring offers an atom-economical approach to introduce new substituents without the need for pre-functionalization. The electronic properties of the pyridine ring in this compound influence the regioselectivity of such reactions. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions.

Recent advances have enabled the direct C-H arylation of pyridines. For instance, palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been reported. chemrxiv.org The regioselectivity of C-H functionalization on the pyridine ring is often directed by the electronic nature of existing substituents. For 3-substituted pyridines, C-H functionalization often occurs at the C4 or C5 positions. nih.gov The presence of the chloro group at C2 and the methyl group at C3 in this compound would likely direct C-H functionalization to the C4 or C6 positions, depending on the specific reaction conditions and the directing effects of the benzyloxy group at C5.

Derivatization and Analog Synthesis Strategies

Design and Synthesis of Structurally Modified 5-(Benzyloxy)-2-chloro-3-methylpyridine Analogs

The structural modification of this compound primarily revolves around the reactivity of the 2-chloro substituent. This position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the synthesis of diverse analogs.

One of the most powerful methods for C-N bond formation is the Buchwald-Hartwig amination. This reaction allows for the coupling of amines with aryl halides, and in the context of this compound, it provides a direct route to 2-amino-5-(benzyloxy)-3-methylpyridine derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. Modern catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have expanded the scope of this transformation to include a wide range of primary and secondary amines.

For the formation of C-C bonds, the Suzuki-Miyaura cross-coupling reaction is a prominent strategy. This reaction couples the 2-chloro position with a variety of organoboron reagents, such as boronic acids and esters. This method is highly effective for introducing aryl, heteroaryl, and alkyl groups, leading to the synthesis of 2-substituted-5-(benzyloxy)-3-methylpyridine analogs. The selection of the palladium catalyst, base, and solvent system is critical to optimize the reaction conditions and ensure high coupling efficiency.

The reactivity of the benzyloxy group also offers opportunities for derivatization. Cleavage of the benzyl (B1604629) ether, typically through hydrogenolysis, uncovers the corresponding 5-hydroxy-2-substituted-3-methylpyridine. This hydroxyl group can then be further functionalized, for instance, through etherification or esterification, to introduce additional diversity into the molecular structure.

Below is a table summarizing potential cross-coupling reactions for the synthesis of this compound analogs.

| Reaction Type | Coupling Partner | Resulting Structure | Catalyst System (Example) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Amino-5-(benzyloxy)-3-methylpyridine derivative | Pd(dba)₂ / XPhos |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 2-Aryl/Heteroaryl-5-(benzyloxy)-3-methylpyridine | Pd(PPh₃)₄ / Na₂CO₃ |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-5-(benzyloxy)-3-methylpyridine | Pd(PPh₃)₂Cl₂ / CuI |

| Stille Coupling | Organostannane | 2-Alkyl/Aryl-5-(benzyloxy)-3-methylpyridine | Pd(PPh₃)₄ |

Pyridine (B92270) Ring Annulation and Fused Heterocycle Formation

The strategic placement of functional groups on the this compound core can be leveraged to construct fused heterocyclic systems. These annulation reactions significantly increase the molecular complexity and can lead to novel scaffolds with potential applications in medicinal chemistry and materials science.

A common approach involves the introduction of a reactive functional group at the 2-position, followed by an intramolecular cyclization. For instance, after a Suzuki coupling to introduce an ortho-functionalized aryl group, a subsequent intramolecular reaction can lead to the formation of a new ring. An example would be the coupling with 2-aminophenylboronic acid, which could then undergo an intramolecular amination to form a pyrido[2,3-b]indole system.

Another strategy involves functionalization of the methyl group at the 3-position. Deprotonation of the methyl group with a strong base can generate a nucleophilic species that can participate in cyclization reactions with suitable electrophiles. For example, subsequent reaction with a bifunctional electrophile could lead to the formation of a fused ring adjacent to the pyridine core.

Furthermore, derivatization at both the 2- and 3-positions can set the stage for annulation. A classic example is the synthesis of thieno[2,3-b]pyridines, where a 2-amino-3-cyanopyridine (B104079) derivative undergoes cyclization with a sulfur-containing reagent. While not directly starting from this compound, this highlights a general strategy that could be adapted.

The following table outlines hypothetical strategies for fused heterocycle formation.

| Fused Heterocycle | Synthetic Strategy | Key Intermediate |

| Pyrido[2,3-b]indole | Suzuki coupling followed by intramolecular amination | 2-(2-Aminophenyl)-5-(benzyloxy)-3-methylpyridine |

| Furo[2,3-b]pyridine | Sonogashira coupling followed by intramolecular cyclization | 2-(2-Hydroxyethynyl)-5-(benzyloxy)-3-methylpyridine |

| Thieno[2,3-b]pyridine | Multi-step synthesis to install amino and cyano groups at C2 and C3 | 2-Amino-5-(benzyloxy)-3-cyano-methylpyridine derivative |

Incorporation of the Compound into Complex Molecular Architectures

The functional handles on this compound make it a valuable intermediate for incorporation into larger and more complex molecules. The chloro group at the 2-position serves as a key point of attachment through the aforementioned cross-coupling reactions.

In the context of multi-step total synthesis, this pyridine derivative can be introduced as a fragment to build a larger molecular framework. For instance, in the synthesis of a natural product or a pharmaceutical agent containing a substituted pyridine moiety, this compound could be coupled with another complex fragment, bringing in the desired pyridine core with pre-installed benzyloxy and methyl functionalities.

The benzyloxy group serves as a protected hydroxyl group, which can be deprotected at a later stage in the synthesis to reveal a reactive site for further elaboration. This protecting group strategy is crucial in complex syntheses to avoid unwanted side reactions.

The methyl group can also be a site for further functionalization, although it is generally less reactive than the 2-chloro position. Oxidation of the methyl group to an aldehyde or carboxylic acid would provide additional handles for connecting to other parts of a larger molecule. For example, a patent describes the synthesis of 2-chloro-3-pyridinecarboxaldehyde from 2-chloro-3-(chloromethyl)pyridine, which could be a potential transformation pathway. google.com

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral centers from the achiral this compound scaffold is a significant challenge in asymmetric synthesis. The development of stereoselective methods to introduce chirality is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

One approach to introduce chirality is through the asymmetric modification of a functional group attached to the pyridine ring. For example, if a ketone is introduced at the 2-position via a cross-coupling reaction, it can be asymmetrically reduced to a chiral alcohol using a chiral reducing agent or a catalyst.

Another strategy involves the use of chiral ligands in transition metal-catalyzed reactions. For instance, an asymmetric Suzuki-Miyaura coupling could potentially be used to generate atropisomers if a sterically hindered aryl group is introduced at the 2-position. The choice of a suitable chiral phosphine ligand would be critical to induce enantioselectivity.

The following table lists potential strategies for the stereoselective synthesis of chiral derivatives.

| Chiral Moiety | Synthetic Approach | Key Transformation |

| Chiral alcohol | Asymmetric reduction of a ketone | Chiral borane (B79455) reduction or catalytic asymmetric hydrogenation |

| Atropisomeric biaryl | Asymmetric cross-coupling | Suzuki-Miyaura coupling with a chiral palladium catalyst |

| Diastereomeric derivative | Reaction with a chiral auxiliary | Formation of a covalent bond with a chiral molecule |

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms for Key Transformations

The chemical behavior of 5-(Benzyloxy)-2-chloro-3-methylpyridine is dictated by the interplay of its substituents: the electron-withdrawing chloro group, the electron-donating methyl and benzyloxy groups, and the inherent electron-deficient nature of the pyridine (B92270) ring. pharmaguideline.com The pyridine molecule itself is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2 and 4 positions. pharmaguideline.comquimicaorganica.org

Key transformations involving this compound likely revolve around nucleophilic substitution of the chlorine atom at the C2 position. This reaction is expected to proceed through an addition-elimination mechanism. quimicaorganica.org The incoming nucleophile attacks the electron-deficient C2 carbon, forming a tetrahedral intermediate known as a Meisenheimer-type complex. researchgate.net The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Side-chain reactions, particularly at the benzylic position of the benzyloxy group, are also a possibility. The acidity of benzylic hydrogens is a known feature of substituted pyridines, influenced by the electronegative nitrogen atom. pearson.com Deprotonation of the benzylic carbon could lead to a resonance-stabilized carbanion, which can then participate in various nucleophilic addition reactions. pearson.com

Quantum Chemical Calculations on Molecular Structure and Reactivity

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used method to calculate the electronic structure of molecules, providing insights into their geometry, stability, and vibrational frequencies. scholarsresearchlibrary.comresearchgate.net For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to determine its optimized geometry. researchgate.netmostwiedzy.plbohrium.com These calculations would reveal bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

DFT can also be used to calculate various electronic properties that are crucial for understanding reactivity. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions of the molecule. researchgate.net In this compound, the MEP would likely show a region of negative potential around the nitrogen atom and positive potential around the C2 and C6 positions, indicating their susceptibility to electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.comacs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the distribution of the HOMO and LUMO would provide significant insights into its reactivity. wuxiapptec.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

In electrophilic aromatic substitution reactions, the reaction is favored at the position where the HOMO has the largest coefficient. wuxiapptec.com For nucleophilic substitution, the reaction is favored at the position where the LUMO has the largest coefficient. acs.org In the case of this compound, the LUMO is expected to have a significant lobe on the C2 carbon, indicating that this position is the most susceptible to nucleophilic attack, which is consistent with the expected reactivity of 2-chloropyridines. quimicaorganica.org The HOMO, influenced by the electron-donating benzyloxy and methyl groups, would likely be distributed over the pyridine ring and the benzyloxy substituent.

The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Location of Highest Density | Implication for Reactivity |

| HOMO | Pyridine ring and benzyloxy group | Site of potential electrophilic attack and electron donation. |

| LUMO | Primarily on the C2 carbon atom | Primary site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

Exploration of Transition States and Reaction Pathways

Computational chemistry can be used to map out the entire reaction pathway for a given transformation, including the identification of transition states. acs.org For the nucleophilic substitution of the chlorine atom in this compound, DFT calculations can be used to locate the transition state for the formation of the Meisenheimer intermediate and for the subsequent expulsion of the chloride ion.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. acs.org By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This would allow for a quantitative understanding of the reaction mechanism and the factors that influence its feasibility.

For instance, comparing the activation energies for nucleophilic attack at different positions on the pyridine ring would provide a theoretical basis for the observed regioselectivity. It is expected that the activation energy for attack at C2 would be significantly lower than at other positions, confirming its higher reactivity towards nucleophiles.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

For a series of related pyridine derivatives, one could develop a QSRR model by correlating experimental reactivity data (e.g., reaction rates for nucleophilic substitution) with calculated molecular descriptors. chemrxiv.orgresearchgate.net These descriptors can include electronic parameters (such as HOMO and LUMO energies, atomic charges), steric parameters, and topological indices.

A hypothetical QSRR study on derivatives of this compound could explore the effect of changing the substituent at the 5-position (e.g., replacing benzyloxy with other alkoxy groups or electron-withdrawing groups) or at the 3-position. Such a study would provide valuable insights into the electronic and steric factors that govern the reactivity of this class of compounds and could be used to predict the reactivity of new, unsynthesized derivatives. nih.gov

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Diversification

The structure of 5-(Benzyloxy)-2-chloro-3-methylpyridine makes it an ideal starting material for the synthesis of a variety of substituted pyridine (B92270) derivatives. The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles, enabling the introduction of amines, alcohols, thiols, and other functionalities. Furthermore, this position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This versatility allows for the systematic modification of the pyridine scaffold, leading to the generation of libraries of compounds with diverse chemical properties.

Building Block for Novel Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can serve as a foundational element in the construction of more complex, fused heterocyclic systems. The reactive handles on the pyridine ring can be exploited to build new rings onto the existing scaffold. For instance, the chloro and methyl groups could potentially be involved in cyclization reactions to form bicyclic or tricyclic systems. The ability to deprotect the benzyloxy group to a hydroxyl group adds another layer of synthetic possibilities for constructing novel heterocyclic frameworks.

Precursor in the Synthesis of Specialty Chemicals and Materials

The functional groups present in this compound suggest its potential as a precursor in the synthesis of specialty chemicals and materials. Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. By incorporating this substituted pyridine into larger molecular structures, it may be possible to develop new materials for applications in electronics, photonics, or as ligands for catalysis. The benzyloxy group could also be used to tune the solubility and processing characteristics of such materials.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Eco-Friendly Synthetic Routes

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that are often limited in scope or generate significant waste. nih.govresearchgate.net Future research will undoubtedly focus on developing more sustainable and "green" synthetic pathways to 5-(Benzyloxy)-2-chloro-3-methylpyridine and its analogues. This aligns with a broader push in the chemical industry to adopt more environmentally benign practices. nih.gov

Key areas of exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient route to complex molecules from simple precursors, minimizing intermediate workup steps and solvent usage. researchgate.netacs.org Adapting MCR strategies, such as a four-component annulation, could provide a facile, economical, and eco-friendly method for constructing the core pyridine structure or its derivatives under solvent-free conditions. acs.org

Green Catalysis: A shift away from stoichiometric reagents towards catalytic systems is a central tenet of green chemistry. researchgate.net Research into novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) or iron-based catalysts like FeCl₃, could offer recyclable and non-corrosive options for pyridine synthesis. acs.orgrsc.org These catalysts often function under mild conditions and can be easily separated from the reaction mixture, simplifying purification. acs.org

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic production are recognized as green chemistry tools that can significantly accelerate reaction times and improve yields compared to conventional heating. researchgate.netnih.gov Applying these technologies to the synthesis of this compound could lead to more efficient and less energy-intensive processes. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyridines

| Feature | Conventional Methods | Sustainable/Green Approaches |

| Catalysts | Often stoichiometric acid/base catalysts. acs.org | Heterogeneous, recyclable catalysts (e.g., MOFs, metal oxides). acs.org |

| Solvents | Often rely on volatile organic solvents. | Environmentally friendly solvents or solvent-free conditions. researchgate.netacs.org |

| Process | Multi-step with intermediate isolation. researchgate.net | One-pot, multicomponent reactions. researchgate.netacs.org |

| Energy | Conductive heating, often for long durations. | Microwave or ultrasonic irradiation for rapid heating. nih.gov |

| Byproducts | Generation of stoichiometric waste. nih.gov | High atom economy, with water often being the only byproduct. acs.org |

Exploration of Unconventional Reactivity and Catalytic Systems

Beyond its synthesis, future research will delve into unlocking the novel reactivity of the this compound scaffold. The presence of multiple functional handles—the chloro leaving group, the benzyloxy ether, and several C-H bonds on the pyridine ring—provides a rich playground for chemical exploration.

Distal C-H Functionalization: While the functionalization of C-H bonds adjacent to the nitrogen atom in pyridines is well-established, achieving site-selective reactions at more distant positions (like C4) remains a significant challenge. nih.gov Future work could focus on developing catalytic systems, perhaps using palladium, rhodium, or ruthenium, that can overcome the intrinsic reactivity biases of the pyridine ring and enable novel functionalization at the C4 or C6 positions. nih.govbeilstein-journals.org

Ligand-Controlled Cross-Coupling: Conventional palladium-catalyzed cross-couplings on dihalopyridines typically occur at the position adjacent to the nitrogen (C2). nsf.gov A frontier area involves the use of highly specialized ligands, such as sterically hindered N-heterocyclic carbenes, to invert this selectivity and promote coupling at the C4 position. nsf.gov Applying this "unconventional site selectivity" to derivatives of this compound could open pathways to previously inaccessible molecular structures.

Photochemical and Radical Pathways: Emerging strategies in pyridine functionalization harness the power of photochemistry to generate pyridinyl radicals. acs.org These reactive intermediates can participate in couplings that are mechanistically distinct from traditional polar reactions, offering new patterns of selectivity. acs.org Exploring the photochemical organocatalytic functionalization of this compound could lead to novel C-C bond formations.

Earth-Abundant Metal Catalysis: While palladium is a workhorse in cross-coupling, there is growing interest in using cheaper and more abundant metals like nickel. Investigating nickel-catalyzed reactions, such as Suzuki-Miyaura or Kumada-Tamao-Corriu couplings, for the 2-chloro position could provide more economical synthetic routes, although challenges related to catalyst inhibition by α-halo-N-heterocycles must be overcome.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing. organic-chemistry.orgacs.org This technology offers enhanced safety, scalability, and process control, making it highly suitable for the synthesis and derivatization of heterocyclic compounds like this compound. sci-hub.seresearchgate.net

Enhanced Safety and Scalability: Flow reactors provide superior heat and mass transfer, allowing for the safe execution of highly exothermic reactions or the use of unstable intermediates. sci-hub.se For instance, hazardous reagents can be generated and consumed in situ, minimizing risk. researchgate.netvapourtec.com This approach would be ideal for safely scaling up the production of this compound.

Process Intensification: Continuous flow processing often leads to significantly higher yields and shorter reaction times compared to batch methods. organic-chemistry.orgresearchgate.net Packed-bed microreactors with solid-supported catalysts can operate for hundreds of hours without loss of activity, representing a highly efficient manufacturing process. organic-chemistry.org

Automated Library Synthesis: A major advantage of flow chemistry is its synergy with automation. nih.govwhiterose.ac.ukresearchgate.net Automated platforms can perform multi-step syntheses and purifications without manual intervention, enabling the rapid generation of large libraries of derivatives. nih.gov By using this compound as a core building block, automated systems could efficiently synthesize thousands of analogues for high-throughput screening in drug discovery or materials science. nih.govwhiterose.ac.uk

Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. Future research will leverage advanced spectroscopic and analytical techniques to probe the intricate details of reactions involving this compound.

In Situ Reaction Monitoring: Techniques like in situ Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to observe reactions as they happen in real-time. spectroscopyonline.com This provides invaluable data on reaction kinetics, the formation of transient intermediates, and catalyst behavior, which is often missed by traditional offline analysis. researchgate.netspectroscopyonline.com

Structural Elucidation: While standard spectroscopic methods (NMR, IR, MS) are routine, definitive structural proof often requires X-ray crystallography. researchgate.netnih.gov Detailed X-ray analysis of this compound and its derivatives or metal complexes would provide precise information on bond lengths, angles, and crystal packing, confirming stereochemistry and intermolecular interactions. researchgate.netrsc.org

Advanced Mass Spectrometry: High-resolution mass spectrometry coupled with techniques like photoionization is crucial for unambiguously identifying products in complex reaction mixtures, as demonstrated in studies of pyridine formation from ring expansion reactions. rsc.org This would be vital for exploring novel reactivity and identifying unexpected side products.

Computational Design of New Chemical Reactions and Derivatives

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes. The application of theoretical methods to this compound can accelerate discovery and rationalize experimental observations.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations are widely used to study the electronic structure of molecules and predict their reactivity. ias.ac.inresearchgate.netresearchgate.net DFT can be employed to calculate the energies of reaction intermediates and transition states, thereby unveiling detailed reaction mechanisms and explaining observed regioselectivity, as seen in studies of nucleophilic substitution on pyridines. rsc.orgnih.gov Such calculations could predict the most likely sites for C-H functionalization or the reasons for unconventional selectivity in cross-coupling reactions. chemrxiv.org

Synergy with Experiment: A powerful approach combines experimental studies with theoretical calculations. For example, experimental kinetic data can be used to benchmark and refine computational models of a reaction's potential energy surface. oberlin.edunih.govacs.org This synergistic approach provides a comprehensive understanding that neither method could achieve alone and will be critical in exploring the future chemistry of this versatile pyridine building block.

Q & A

Q. Key considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yields vary (50–75%) depending on reaction scale and steric hindrance from substituents .

Advanced: How does the chloro substituent influence regioselectivity in cross-coupling reactions?

Answer:

The 2-chloro group directs reactivity in two ways:

- Steric effects : Hinders nucleophilic attack at the 2-position, favoring reactions at the 5- or 6-positions.

- Electronic effects : The electron-withdrawing nature activates adjacent positions for metal-catalyzed couplings. For example:

Methodological tip : Use X-ray crystallography (as in ) to confirm regiochemical outcomes when ambiguity arises.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

A combination of techniques ensures structural validation:

- NMR :

- LC-MS : Confirms molecular weight ([M+H]⁺ expected at m/z 264.07) and purity (>95%) .

- X-ray crystallography : Resolves steric clashes between the benzyloxy and methyl groups (see for analogous structures).

Advanced: How can computational modeling predict reactivity in catalytic applications?

Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Reaction barriers : Compare activation energies for different substitution pathways (e.g., SNAr vs. oxidative addition).

- Electrostatic potential maps : Identify nucleophilic/electrophilic hotspots influenced by the chloro and benzyloxy groups .

- Catalyst design : Screen ligands (e.g., phosphines, N-heterocyclic carbenes) for Pd-mediated couplings to optimize turnover numbers.

Case study : Models predicting Pd-catalyzed C–H activation at the 4-position align with experimental yields of 60–70% .

Basic: What strategies assess its potential in medicinal chemistry?

Answer:

- In vitro assays :

- Structural analogs : Compare with 5-(Benzyloxy)-2-bromo-3-methylpyridine (see ), where bromine enhances halogen bonding in target binding.

Methodological note : Use PROTAC (Proteolysis-Targeting Chimera) platforms to explore degradation of disease-related proteins .

Advanced: How to resolve contradictions in reported reaction yields for benzyloxy group installation?

Answer:

Discrepancies often stem from:

Q. Resolution strategies :

- Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) using response surface methodology.

- In situ monitoring : Use FTIR or Raman spectroscopy to track benzyloxy group formation in real time .

Advanced: What role does the benzyloxy group play in photophysical applications?

Answer:

The benzyloxy group:

- Enhances fluorescence quantum yield by rigidifying the pyridine ring (π-conjugation extension).

- Acts as a protecting group : Removable via hydrogenolysis (H₂/Pd-C) to expose hydroxyl groups for further functionalization .

Experimental design : Compare emission spectra of this compound with its deprotected analog to quantify Stokes shifts .

Basic: How to troubleshoot low yields in large-scale synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.